molecular formula C9H10ClNO2 B1372167 Ethyl 6-chloro-2-methylnicotinate CAS No. 31163-12-9

Ethyl 6-chloro-2-methylnicotinate

Cat. No.: B1372167
CAS No.: 31163-12-9
M. Wt: 199.63 g/mol
InChI Key: CRQYVOKBIGDOGA-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-methylnicotinate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nicotinic acid, featuring a chloro substituent at the 6-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2-methylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can yield the corresponding carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Various substituted nicotinates depending on the nucleophile used.

    Reduction: 6-chloro-2-methyl-3-aminonicotinate.

    Oxidation: 6-chloro-2-methylnicotinic acid.

Scientific Research Applications

Ethyl 6-chloro-2-methylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.

    Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methylnicotinate is primarily related to its interaction with biological targets such as nicotinic acetylcholine receptors. The compound can modulate receptor activity, leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the chloro and methyl substituents, resulting in different chemical properties and reactivity.

    Methyl 6-chloro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    6-chloro-2-methylnicotinic acid: The carboxylic acid form of the compound, which exhibits different solubility and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-chloro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYVOKBIGDOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673126
Record name Ethyl 6-chloro-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31163-12-9
Record name Ethyl 6-chloro-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-2-methylpyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Stoichiometric amounts (0.04 mol) of methyl proplolate and ethyl 3-aminocrotonate were heated to 140° C. for 1 h. 1 g of the crude (2E,4Z)-methyl-4-(1-aminoethylidene)-5-oxooct-2-enoate in 4 mL of DMF was heated to 230° C. in a sealed microwave reactor for 40 min. The reaction mixture was diluted with ethyl acetate, washed with H2O, dried (MgSO4) and evaporated to afford crude ethyl 6-hydroxy-2-methylnicotinate. A mixture of 800 mg of crude ethyl 6-hydroxy-2-methylnicotinate in 4 mL of phosphorus oxychloride was heated to 150° C. in a sealed microwave reactor for 15 min. The reaction mixture was poured into ice/water, extracted with diethyl ether. The combined organic layers were dried (MgSO4) and evaporated. Purified by silica gel chromatograph (0-20% ethyl acetate/hexane) to yield ethyl 6-chloro-2-methylnicotinate. 400 mg of ethyl 6-chloro-2-methylnicotinate was hydrolyzed via Procedure M to give 6-chloro-2-methylnicotinic acid. 300 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 6-chloro-2-methylnicotinic acid via Procedure G. The reaction mixture was diluted with ethyl acetate, washed with 0.1 N sodium hydroxide and brine, dried (MgSO4) and evaporated to afford 6-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methylnicotinamide. Procedure F was performed using 100 mg of 6-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methylnicotinamide and 128 mg of 2,6-dimethylpiperazine in 1 mL of BuOH. Purified by reverse phase HPLC to yield N-(4-chloro-3-(pyridin-2-yl)phenyl)-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)-2-methylnicotinamide. MS (Q1) 436.3 (M)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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